(4S,5R)-3,5-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
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Overview
Description
(4S,5R)-3,5-Dimethyl-2-oxooxazolidine-4-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound features a unique oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The stereochemistry of the compound is defined by the (4S,5R) configuration, indicating the specific three-dimensional arrangement of the atoms around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-3,5-Dimethyl-2-oxooxazolidine-4-carboxylic acid typically involves the enantioselective ring-opening of cyclic anhydrides or lactones. One common method includes the reaction of a suitable chiral auxiliary with a cyclic anhydride under basic conditions, followed by cyclization to form the oxazolidine ring. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of (4S,5R)-3,5-Dimethyl-2-oxooxazolidine-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-3,5-Dimethyl-2-oxooxazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted oxazolidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
(4S,5R)-3,5-Dimethyl-2-oxooxazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (4S,5R)-3,5-Dimethyl-2-oxooxazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a chiral ligand, influencing the stereochemistry of reactions it participates in. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(4S,5R)-4,5,6-trihydroxy-2-iminohexanoic acid: A hexonic acid derivative with similar stereochemistry but different functional groups.
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid: Another chiral compound with multiple hydroxyl groups and a similar oxazolidine ring structure.
Uniqueness
(4S,5R)-3,5-Dimethyl-2-oxooxazolidine-4-carboxylic acid is unique due to its specific stereochemistry and the presence of both nitrogen and oxygen in the oxazolidine ring. This combination of features makes it a valuable compound in asymmetric synthesis and chiral catalysis, distinguishing it from other similar compounds.
Properties
CAS No. |
204386-94-7 |
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Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
(4S,5R)-3,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-3-4(5(8)9)7(2)6(10)11-3/h3-4H,1-2H3,(H,8,9)/t3-,4+/m1/s1 |
InChI Key |
FATBVUXOBIIMRE-DMTCNVIQSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(=O)O1)C)C(=O)O |
Canonical SMILES |
CC1C(N(C(=O)O1)C)C(=O)O |
Origin of Product |
United States |
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